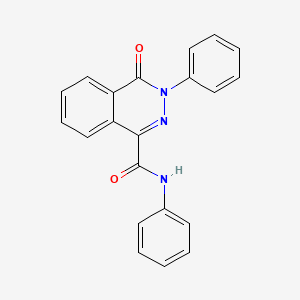

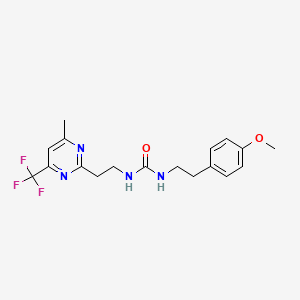

![molecular formula C24H27N3O6 B2887481 3-[6-[(4-甲氧基苯基)甲基氨基]-6-氧代己基]-2,4-二氧代-1H-喹唑啉-7-甲酸甲酯 CAS No. 896385-00-5](/img/structure/B2887481.png)

3-[6-[(4-甲氧基苯基)甲基氨基]-6-氧代己基]-2,4-二氧代-1H-喹唑啉-7-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. They have a wide range of applications in medicinal chemistry due to their pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present and the overall molecular structure. The amino and carboxylate groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and stability. These properties are influenced by the molecular structure and the functional groups present .科学研究应用

Neuroprotective and Anti-neuroinflammatory Agent

The compound has been studied for its potential neuroprotective and anti-neuroinflammatory properties. It may be useful in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Research suggests that derivatives of this compound can inhibit nitric oxide and tumor necrosis factor-alpha production in microglia cells, which are key factors in neuroinflammation .

Anticancer Research

In the realm of oncology, compounds like HMS1908D22 are valuable for their cytotoxic activities against cancer cells. They may be used to synthesize novel drug candidates that can target specific cancer pathways or serve as a scaffold for developing antibody-drug conjugates .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of this compound make it a candidate for developing new treatments against various bacterial and fungal infections. Its structure allows for the creation of a library of derivatives, which can be screened for enhanced antimicrobial efficacy .

Organic Synthesis and Chemical Analysis

This compound serves as a precursor in organic synthesis, leading to the formation of various heterocycles. It’s also used in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of similar compounds in different matrices.

Drug Delivery Systems

Due to its molecular structure, HMS1908D22 could be utilized in drug delivery systems. Its ability to interact with cell membranes and its lipophilic nature make it a potential candidate for delivering drugs to specific sites within the body.

Biomedical Imaging

The compound’s properties may be exploited in biomedical imaging. Its interaction with various biological molecules could be used to enhance the contrast in imaging techniques, aiding in the diagnosis and monitoring of diseases.

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6/c1-32-18-10-7-16(8-11-18)15-25-21(28)6-4-3-5-13-27-22(29)19-12-9-17(23(30)33-2)14-20(19)26-24(27)31/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,28)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPRLZAWRGXMHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

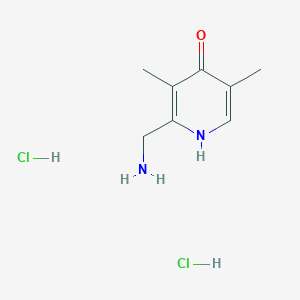

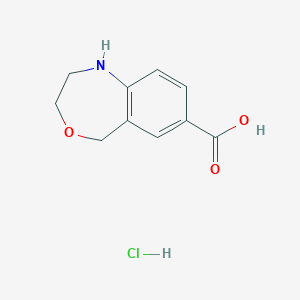

![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

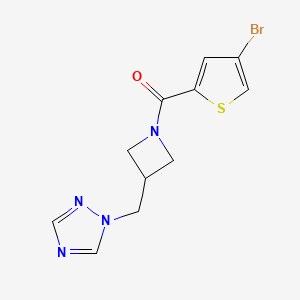

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)

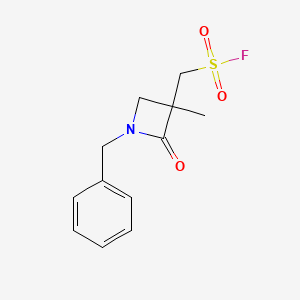

![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)

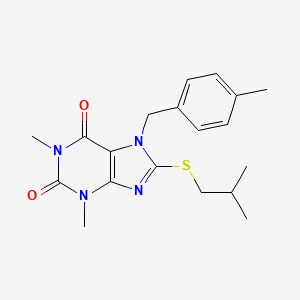

![1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2887417.png)

![N-[2-methoxy-4-[3-methoxy-4-(propanoylamino)phenyl]phenyl]propanamide](/img/structure/B2887421.png)